molecular formula C9H6BrNO B111221 7-bromo-1H-indole-3-carbaldehyde CAS No. 115666-21-2

7-bromo-1H-indole-3-carbaldehyde

Cat. No.: B111221
CAS No.: 115666-21-2
M. Wt: 224.05 g/mol
InChI Key: MGPMWCBAOQWENZ-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

7-Bromo-1H-indole-3-carbaldehyde, like other indole-3-carbaldehyde derivatives, is a crucial precursor for the synthesis of biologically active structures . These compounds are known to interact with multiple receptors, making them valuable for the development of new therapeutic agents .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets, leading to various changes at the molecular level. It is known that indole-3-carbaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions easily . This allows them to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of active molecules. In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in the plant’s defense against pathogens .

Result of Action

The result of the action of this compound is the generation of biologically active structures. Indole derivatives are known to exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions can be affected by the reaction conditions, such as the solvent used and the reaction temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indole-3-carbaldehyde typically involves the bromination of 1H-indole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 7th position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1H-indole-3-carbaldehyde is unique due to the specific positioning of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials .

Properties

IUPAC Name

7-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPMWCBAOQWENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555186
Record name 7-Bromo-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115666-21-2
Record name 7-Bromo-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115666-21-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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